molecular formula C17H16N2O3S2 B2827412 N-(4,5-dimethylbenzo[d]thiazol-2-yl)-3-(methylsulfonyl)benzamide CAS No. 896294-73-8

N-(4,5-dimethylbenzo[d]thiazol-2-yl)-3-(methylsulfonyl)benzamide

Cat. No. B2827412
CAS RN: 896294-73-8
M. Wt: 360.45
InChI Key: LOMFGRCRZCXFLV-UHFFFAOYSA-N
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Description

N-(4,5-dimethylbenzo[d]thiazol-2-yl)-3-(methylsulfonyl)benzamide, also known as DMXAA, is a small molecule that has been extensively studied for its potential use in cancer treatment. DMXAA was first synthesized in the 1990s and has since been the subject of numerous scientific studies.

Scientific Research Applications

Cardiac Electrophysiological Activity

Research into N-substituted imidazolylbenzamides or benzene-sulfonamides, which are structurally related to N-(4,5-dimethylbenzo[d]thiazol-2-yl)-3-(methylsulfonyl)benzamide, has shown that these compounds exhibit potent class III antiarrhythmic activity. The study focused on the synthesis and cardiac electrophysiological effects, revealing the potential of these compounds as selective class III agents for arrhythmia treatment. The findings highlight the 1H-imidazol-1-yl moiety as a viable replacement for the methylsulfonylamino group, enhancing electrophysiological activity in the benzamide series (Morgan et al., 1990).

Material Science and Solar Cells

The molecule's relevance extends to material science, particularly in the development of polycarbazole-based bulk heterojunction solar cells. Adjusting the solvent composition with dimethyl sulfoxide or dimethyl formamide influences polymer-solvent interaction, affecting the morphology of the active layer in solar cells. This fine-tuning leads to improved domain structure and hole mobility, significantly enhancing photovoltaic performance and demonstrating the compound's application in renewable energy technologies (Chu et al., 2011).

Antimalarial and Antiviral Research

Sulfonamide derivatives, including structures analogous to N-(4,5-dimethylbenzo[d]thiazol-2-yl)-3-(methylsulfonyl)benzamide, have been investigated for their antimalarial properties and potential application as COVID-19 treatments. Computational calculations and molecular docking studies of these compounds revealed promising antimalarial activity and favorable ADMET properties, highlighting their therapeutic potential against infectious diseases (Fahim & Ismael, 2021).

Cancer Research

Benzamides and sulfonamides have been synthesized and evaluated for their anticancer properties. Selected compounds have shown potent class III antiarrhythmic activity without affecting conduction, suggesting their utility in cancer treatment due to their ability to modulate cellular ion channels. Studies on voltage-clamp in isolated myocytes indicate these compounds block specific potassium currents, highlighting a potential mechanism for their anticancer effects (Ellingboe et al., 1992).

properties

IUPAC Name

N-(4,5-dimethyl-1,3-benzothiazol-2-yl)-3-methylsulfonylbenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H16N2O3S2/c1-10-7-8-14-15(11(10)2)18-17(23-14)19-16(20)12-5-4-6-13(9-12)24(3,21)22/h4-9H,1-3H3,(H,18,19,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LOMFGRCRZCXFLV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C2=C(C=C1)SC(=N2)NC(=O)C3=CC(=CC=C3)S(=O)(=O)C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H16N2O3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

360.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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